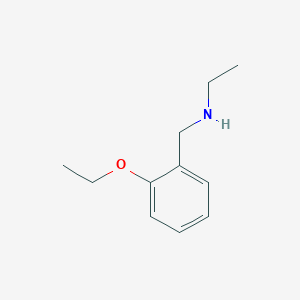

N-(2-ethoxybenzyl)ethanamine

Overview

Description

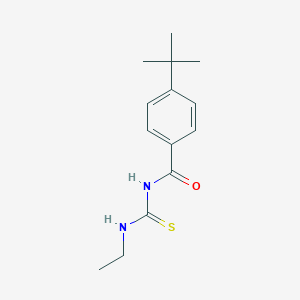

“N-(2-ethoxybenzyl)ethanamine” is a chemical compound . Its hydrochloride form has a CAS Number of 1049677-94-2 and a molecular weight of 215.72 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “N-(2-ethoxybenzyl)ethanamine” is represented by the linear formula C11 H17 N O . The InChI code for this compound is 1S/C11H17NO.ClH/c1-3-12-9-10-7-5-6-8-11(10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H .Physical And Chemical Properties Analysis

“N-(2-ethoxybenzyl)ethanamine” is a solid at room temperature . Its hydrochloride form has a molecular weight of 215.72 .Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes

A study by Nielsen et al. (2017) explored the metabolism of N-(2-ethoxybenzyl)ethanamine derivatives, focusing on the role of cytochrome P450 enzymes. This research sheds light on the biochemical processing of these compounds in the liver, which is crucial for understanding their pharmacokinetics and interactions with other drugs (Nielsen et al., 2017).

Neurochemical Pharmacology

Eshleman et al. (2018) investigated the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including N-(2-ethoxybenzyl)ethanamine derivatives. This study provides insights into their mechanisms of action, particularly their interaction with serotonin receptors, which is fundamental for understanding their psychoactive effects (Eshleman et al., 2018).

Analytical Characterization

Zuba and Sekuła (2013) reported on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, closely related to N-(2-ethoxybenzyl)ethanamine. Their findings are important for the detection and identification of these compounds in forensic science (Zuba & Sekuła, 2013).

Case Study of Intoxication

Yoshida et al. (2015) presented a case study of fatal intoxication involving a designer drug related to N-(2-ethoxybenzyl)ethanamine. This case provides valuable information on the potential risks and toxic effects associated with the use of these compounds (Yoshida et al., 2015).

Antimicrobial and Antidiabetic Studies

A 2023 study by S. G et al. focused on the green synthesis of Schiff bases from N-(2-ethoxybenzyl)ethanamine derivatives and their antimicrobial and antidiabetic properties. This research highlights the potential therapeutic applications of these compounds (S. G et al., 2023).

Serum Concentration Determination

Poklis et al. (2013) developed a method for determining the concentration of N-(2-ethoxybenzyl)ethanamine derivatives in human serum. This method is crucial for clinical toxicology testing and understanding the pharmacokinetics of these substances (Poklis et al., 2013).

Legal Status and Controlled Substances

The DEA's final rule in 2016 on the scheduling of certain synthetic phenethylamines, including N-(2-ethoxybenzyl)ethanamine derivatives, provides essential information on the legal status and regulatory control of these substances (DEA, 2016).

Safety and Hazards

Future Directions

While specific future directions for “N-(2-ethoxybenzyl)ethanamine” are not available, research into similar compounds like “N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes)” continues to be of interest due to their hallucinogenic properties and their potential impact on cognitive and behavioral processes .

properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-9-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWSPHNCLTZVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxybenzyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

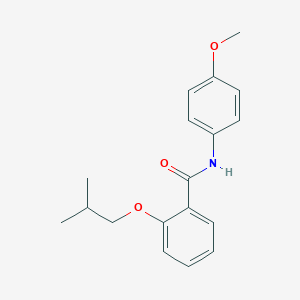

![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)

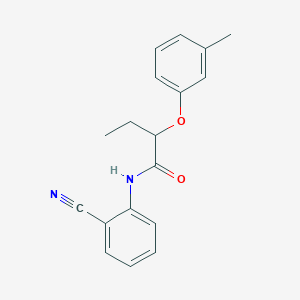

![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)

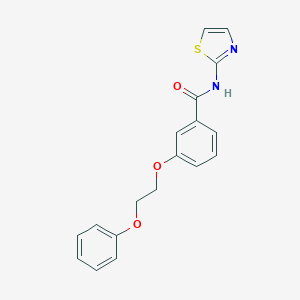

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)

![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)

![5-{2-[(Cyclohexylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B496105.png)

![N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B496108.png)